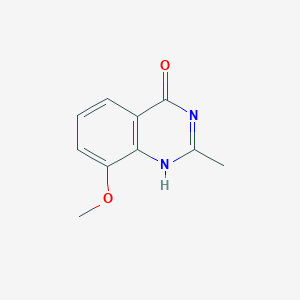

8-Methoxy-2-methyl-4(3H)-quinazolinone

Beschreibung

Historical Context and Evolution of Quinazolinone Chemistry

The journey into the world of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with anthranilic acid. nih.gov This initial discovery laid the groundwork for future explorations into this class of heterocyclic compounds. The parent quinazoline (B50416) molecule was first synthesized by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. wikipedia.org However, it was Siegmund Gabriel's synthesis in 1903 that provided a more satisfactory method for obtaining the parent quinazoline. nih.gov The name "quinazoline" itself was proposed in 1887 by Widdege. researchgate.net

One of the most common isomers, 4(3H)-quinazolinone, was first synthesized as early as 1869 from anthranilic acid and cyanogen. ijprajournal.com A significant advancement in the synthesis of 4(3H)-quinazolinones came with the Niementowski synthesis, a method involving the condensation of anthranilic acid with acid amides at elevated temperatures. nih.govresearchgate.net Over the years, numerous synthetic methods have been developed, including microwave-assisted syntheses, which have improved yields and reduced reaction times. ijprajournal.comnih.gov

The evolution of quinazolinone chemistry has been marked by the continuous development of novel synthetic routes to create a diverse array of derivatives. organic-chemistry.org These methods include the reaction of isatoic anhydride (B1165640) with various reagents, copper-catalyzed reactions, and one-pot multi-component reactions, showcasing the versatility of this chemical scaffold. nih.govresearchgate.netorganic-chemistry.org The stability of the quinazolinone ring system to oxidation, reduction, and hydrolysis has further encouraged its use as a foundational structure in synthetic chemistry. nih.govresearchgate.net

Significance of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Quinazoline and its oxidized form, quinazolinone, are nitrogen-containing heterocyclic compounds that form the building blocks of over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov

The versatility of the quinazolinone core has led to the development of numerous derivatives with a wide array of biological activities. researchgate.netnih.govnih.gov These include:

Anticancer: Quinazolinone derivatives have shown potent antitumor activity by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. taylorandfrancis.commdpi.comnih.gov Gefitinib (B1684475), an approved anticancer drug, features a quinazoline core. wikipedia.org

Antimicrobial: Various substituted quinazolinones have demonstrated significant antibacterial and antifungal properties. nih.govproquest.comnih.gov

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory and analgesic effects. nih.govresearchgate.net

Anticonvulsant: The quinazolinone structure is a key feature in several compounds with anticonvulsant activity. nih.govproquest.com

Antiviral: Researchers have synthesized quinazolinone derivatives with notable antiviral activity, including against the influenza virus. mdpi.com

Other Activities: The pharmacological profile of quinazolinones also extends to antimalarial, antihypertensive, antidiabetic, and antioxidant activities. researchgate.netnih.govresearchgate.net

The biological activity of quinazolinone derivatives can be significantly altered by modifying the substitution pattern around the ring system. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for their diverse pharmacological effects. nih.govnih.gov This adaptability makes the quinazolinone scaffold a highly attractive target for the design and discovery of new therapeutic agents. researchgate.netnih.gov

Specific Focus on 8-Methoxy-2-methyl-4(3H)-quinazolinone as a Research Target

Within the broad family of quinazolinones, this compound has emerged as a compound of interest for researchers. Its specific substitution pattern, featuring a methoxy (B1213986) group at the 8-position and a methyl group at the 2-position, imparts particular physicochemical properties that influence its biological activity.

The synthesis of 2-methyl-4(3H)-quinazolinone derivatives often involves the cyclization of anthranilic acid with acetic anhydride to form an intermediate benzoxazinone (B8607429), which then reacts with an appropriate amine. tandfonline.comresearchgate.net A common synthetic route for 2-methyl-4(3H)-quinazolinone involves heating urethane (B1682113) and acetanilide (B955) with phosphorus pentoxide in toluene. nih.gov The introduction of a methoxy group at the 8-position can be achieved by starting with the corresponding substituted anthranilic acid or through other specialized synthetic strategies.

Research into methoxy-substituted quinazolinones has revealed their potential in various therapeutic areas. For instance, studies on related compounds have highlighted their role as inhibitors of kinases and their antiproliferative activities against cancer cell lines. mdpi.comnih.gov The presence of a methoxy group can influence the compound's ability to interact with biological targets. For example, in a study of quinazolinone derivatives as antioxidants, the presence of a methoxy group in conjunction with a hydroxyl group on a phenyl ring at the 2-position was found to be important for antioxidant activity. mdpi.com

Recent research has begun to shed light on the specific biological effects of methoxy-substituted quinoline (B57606) and quinazolinone derivatives. One study investigated 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, a related compound, and found it to be a potential antitumor agent that acts by inhibiting the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov This suggests that the 8-methoxy substitution may play a role in the anticancer properties of this class of compounds.

Table 1: Research Findings on Methoxy-Substituted Quinazolinone Derivatives

| Compound/Derivative Class | Research Focus | Key Findings | Reference(s) |

| 2-substituted quinazolin-4(3H)-ones with methoxy groups | Antioxidant Properties | The presence of a hydroxyl group in addition to a methoxy substituent on the phenyl ring at position 2 is required for antioxidant activity. | mdpi.com |

| 2-(2-Methoxyphenyl)-8-nitroquinazolin-4(3H)-one | Synthesis and Antiproliferative Activity | Synthesized as part of a series of 2-substituted quinazolines evaluated for their activity against cancer cell lines. | mdpi.com |

| 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one derivatives | PARP1 and BRD4 Inhibition | Dimethoxy substitution was found to be favorable for BRD4 inhibition activity in breast cancer therapy research. | nih.gov |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Antitumor Activity | Inhibits the proliferation of colorectal cancer cells by blocking the cell cycle and inducing apoptosis via the PI3K/AKT/mTOR pathway. | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444674 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-45-0 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Methoxy 2 Methyl 4 3h Quinazolinone

Established Synthetic Pathways to 4(3H)-Quinazolinones

The fundamental architecture of 4(3H)-quinazolinones can be assembled through several reliable and time-tested synthetic routes.

The earliest methods for quinazolinone synthesis laid the groundwork for future innovations. The Griess synthesis , first reported in 1869, involves the reaction of anthranilic acid with cyanogen (B1215507), representing the inaugural synthesis of the quinazolinone nucleus. commonorganicchemistry.com

A more versatile and widely used classical method is the Niementowski Synthesis . This reaction typically involves the thermal condensation of anthranilic acids with amides, such as formamide, to yield 4(3H)-quinazolinones. commonorganicchemistry.comcommonorganicchemistry.com The process works by heating anthranilic acid with an excess of formamide, leading to the formation of the quinazolinone ring via an o-amidobenzamide intermediate with the elimination of water. commonorganicchemistry.com While effective, this method often requires high temperatures and long reaction times. acs.org

Another cornerstone of classical synthesis is the condensation of N-acylanthranilic acids with primary amines or ammonia (B1221849) . commonorganicchemistry.com This two-step approach is highly prevalent. First, anthranilic acid is acylated, for instance with an acyl chloride or acetic anhydride (B1165640), to form an N-acylanthranilic acid. commonorganicchemistry.comelsevierpure.com This intermediate is then cyclized by heating with acetic anhydride to form a benzoxazinone (B8607429). elsevierpure.comnih.gov Subsequent reaction of the benzoxazinone intermediate with a primary amine or ammonia displaces the ring oxygen with nitrogen, yielding the desired 3-substituted or N-H quinazolinone. elsevierpure.comnih.gov

To overcome the limitations of classical methods, modern organic synthesis has introduced more efficient and environmentally benign alternatives.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. acs.orgresearchgate.net For instance, the Niementowski synthesis has been adapted for microwave conditions, enhancing its efficiency. commonorganicchemistry.com One-pot microwave-assisted procedures, combining anthranilic acid, an orthoester, and an amine, have been developed to produce 4(3H)-quinazolinones rapidly and in high yields. nih.gov Similarly, the condensation of anthranilamide with various aldehydes can be effectively catalyzed by reagents like antimony(III) chloride under solvent-free microwave irradiation, affording quinazolin-4(3H)-one derivatives in minutes. organic-chemistry.org

Metal-catalyzed reactions offer a broad and versatile platform for quinazolinone synthesis. Various transition metals, including palladium, copper, iron, and cobalt, have been employed to catalyze C-H activation, amination, and cyclization cascades. nih.govnih.gov Copper-catalyzed methods are particularly common, such as the reaction of 2-halobenzamides with nitriles, which proceeds via nucleophilic addition followed by an intramolecular SNAr cyclization. rsc.org Palladium-catalyzed carbonylative coupling reactions of o-iodoanilines, amines, and a carbon monoxide source also provide an efficient route to the quinazolinone core. biomall.in These methods often exhibit high functional group tolerance and efficiency. nih.gov

Oxidative cyclizations represent another modern approach, frequently utilizing molecular oxygen or other green oxidants. evitachem.comchem-station.com A common strategy involves the condensation of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product. nih.gov This oxidation can be achieved using various systems, including potassium permanganate (B83412) (KMnO₄) or simply air (O₂) in the presence of a suitable catalyst. nih.gov Metal-free oxidative procedures have also been developed, for example, using iodine as a catalyst to promote the coupling of 2-aminobenzamides with methyl ketones.

Targeted Synthesis of 8-Methoxy-2-methyl-4(3H)-quinazolinone

While general methods are abundant, the specific synthesis of this compound (CAS No: 90915-45-0) can be logically derived from established procedures, starting from appropriately substituted precursors.

A highly logical and effective pathway to synthesize this compound starts from 2-amino-3-methoxybenzoic acid.

Acetylation: The first step is the acetylation of the amino group of 2-amino-3-methoxybenzoic acid. This is typically achieved by reacting it with acetic anhydride, often with gentle heating. This reaction forms the intermediate, 2-acetamido-3-methoxybenzoic acid.

Cyclization to Benzoxazinone: The resulting N-acylanthranilic acid is then cyclized to form the corresponding benzoxazinone intermediate, 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. This is generally accomplished by heating the N-acyl compound with excess acetic anhydride. nih.gov

Ammonolysis: The final step involves the reaction of the benzoxazinone intermediate with ammonia. The ammonia acts as a nucleophile, opening the benzoxazinone ring and subsequently closing to form the more stable quinazolinone ring system. This step yields the final product, this compound.

An alternative involves the initial conversion of 2-amino-3-methoxybenzoic acid to its corresponding amide, 2-amino-3-methoxybenzamide. This anthranilamide can then be condensed with an acetylating agent, followed by a base-catalyzed cyclization to yield the target molecule.

The methoxy (B1213986) group at the 8-position is a key feature, but its conversion to a hydroxyl group to form 8-hydroxy-2-methylquinazolinone (a known PARP inhibitor) is a common and important derivatization. This O-demethylation can be achieved using several potent reagents.

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. commonorganicchemistry.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to 0 °C), followed by warming to room temperature. acs.org The BBr₃ coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. A subsequent aqueous workup hydrolyzes the boron intermediate to reveal the phenol.

Hydrobromic Acid (HBr): Cleavage with a strong Brønsted acid like 47% aqueous HBr is a classic method. The substrate is heated with the acid, often in the presence of a co-solvent like acetic acid, to facilitate dissolution. researchgate.net Protonation of the ether oxygen is followed by SN2 attack of the bromide ion on the methyl group. This method uses harsh conditions and may not be suitable for sensitive substrates. commonorganicchemistry.com

Further derivatization can be explored through N-alkylation and the previously mentioned O-demethylation.

N-Methylation: The nitrogen at the N-3 position of the quinazolinone ring can be alkylated. Studies on similar quinazolinone systems show that prolonged heating with certain reagents like dimethylformamide dimethylacetal (DMFDMA) can lead to N-3 methylation. More conventional methods involve treating the N-H quinazolinone with a base (e.g., potassium carbonate) to form the corresponding anion, followed by reaction with an alkylating agent like methyl iodide in a polar aprotic solvent such as DMF. It is important to note that for some biological activities, an unsubstituted N-3 position is crucial.

O-Demethylation: As detailed in section 2.2.2, this procedure converts the 8-methoxy group into an 8-hydroxy group, fundamentally altering the compound's properties and potential biological interactions. This transformation is a key step in creating derivatives like the PARP inhibitor NU1025.

Strategies for Chemical Derivatization and Analog Generation of this compound

The chemical architecture of this compound presents several sites for modification, allowing for a systematic exploration of the chemical space around this scaffold. These modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The primary sites for substitution on the this compound ring are the methyl group at position 2, the nitrogen at position 3, and the available positions on the benzene (B151609) ring, most notably position 6. The methoxy group at position 8 can also be modified.

Position 2: The methyl group at the 2-position is a common site for modification. It can be replaced with various alkyl or aryl groups. evitachem.com For instance, the synthesis of 2-aryl-substituted quinazolines often starts from the corresponding 2-amino-benzoic acid derivatives. nih.gov In the context of this compound, the methyl group can be functionalized, for example, by condensation with aldehydes to form styryl derivatives. researchgate.net A general route to 2-substituted-4(3H)-quinazolinones involves the reaction of an anthranilamide with an appropriate aldehyde. mdpi.com

Position 3: The nitrogen atom at position 3 is readily amenable to substitution. A common synthetic route involves the initial preparation of 2-methyl-3,1-benzoxazin-4-one from the corresponding anthranilic acid, which then reacts with a primary amine to yield the 3-substituted quinazolinone. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. mdpi.com For example, a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives have been synthesized using this approach. researchgate.netorientjchem.org

Position 6: The benzene ring of the quinazolinone scaffold can be further substituted, with position 6 being a frequent target. Halogenation, such as bromination or iodination, at this position has been shown to be a viable strategy. researchgate.net For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological activities. researchgate.net The introduction of an alkoxy group at position 6 has also been explored in the broader quinazolinone class. researchgate.net

Position 8: While the parent compound already possesses a methoxy group at this position, modifications are still possible. Demethylation to the corresponding 8-hydroxy derivative, such as in the case of NU1025 (8-Hydroxy-2-methylquinazolinone), is a known transformation. evitachem.com Furthermore, the methoxy group can be replaced with other substituents to investigate their impact on activity. For instance, 8-methylquinazolinones have been reported as potent inhibitors of certain enzymes. evitachem.com The synthesis of 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one has also been documented, showcasing further derivatization possibilities at this position. nih.gov

Table 1: Examples of Substitution Pattern Modifications on the Quinazolinone Core

| Position of Modification | Type of Substitution | Example Derivative | Synthetic Precursor(s) | Reference(s) |

| 2 | Aryl | 2-Aryl-4(3H)-quinazolinones | 2-Aminobenzamides and aryl methyl ketones | nih.gov |

| 3 | Substituted Phenyl | 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | 2-methyl-4H-3,1-benzoxazin-4-one and 4-chloroaniline | orientjchem.org |

| 6 | Iodo | 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | 5-Iodoanthranilic acid and acetic anhydride | nih.gov |

| 8 | Benzyloxy | 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | 8-Hydroxymethaqualone and benzyl (B1604629) chloride | nih.gov |

The incorporation of heterocyclic rings is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the case of this compound, heterocyclic moieties can be appended at various positions, most commonly at positions 2 and 3.

At Position 2: The methyl group at position 2 can serve as a handle to introduce heterocyclic rings. For example, it can be condensed with heterocyclic aldehydes to form derivatives bearing a styryl-linked heterocycle. More elaborate synthetic strategies involve building the quinazolinone ring with a pre-functionalized precursor that already contains the desired heterocycle. A study on the utility of 2-methyl-quinazolin-4(3H)-one demonstrated the synthesis of various fused heterocyclic systems, such as quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines. chemspider.comunimma.ac.id

At Position 3: The nitrogen at position 3 is a versatile point for the attachment of heterocyclic systems. This is often achieved by reacting the corresponding 3-amino-2-methyl-4(3H)-quinazolinone with a heterocyclic aldehyde to form a Schiff base, or by reacting the 2-methyl-3,1-benzoxazin-4-one intermediate with a hydrazine (B178648) derivative bearing a heterocyclic moiety. chemenu.com For instance, 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylamino]-2-methylquinazolin-4(3H)-one has been synthesized through a multi-step pathway starting from 3-amino-2-methyl-4(3H)-quinazolinone. Another example involves the synthesis of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one. nih.gov

Table 2: Examples of Heterocyclic Moieties Introduced onto the Quinazolinone Scaffold

| Position of Introduction | Heterocyclic Moiety | Example Derivative | Synthetic Approach | Reference(s) |

| 2 | Pyrrole (fused) | Pyrrolo[2,1-b]quinazolindione | Reaction of 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride | chemspider.comunimma.ac.id |

| 3 | Thiophene | 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Condensation of 3-amino-2-methylquinazolin-4(3H)-one with thiophene-2-carbaldehyde | researchgate.netnih.gov |

| 3 | Oxadiazole | 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylamino]-2-methylquinazolin-4(3H)-one | Multi-step synthesis from 3-amino-2-methylquinazolin-4(3H)-one | |

| 3 | Imidazole (fused) | Imidazo[1,2-c]quinazolinone | Intramolecular cyclization of an acylated amino derivative | chemspider.com |

The design of novel analogs of this compound is often guided by structure-activity relationship (SAR) studies. SAR explores how changes in the chemical structure of a compound affect its biological activity. For the broader class of quinazolinones, several key SAR principles have been established.

It is generally recognized that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly influence biological activity. researchgate.net For instance, the introduction of halogen atoms at positions 6 and 8 has been shown to enhance the antimicrobial properties of some quinazolinone derivatives. researchgate.net The nature of the substituent at position 2 is also crucial; for example, the replacement of the methyl group with substituted aryl moieties can modulate activity. nih.gov

In the context of anticancer activity, the 4-anilino-quinazoline scaffold is a well-known pharmacophore for inhibiting tyrosine kinases. While our core compound is a 4(3H)-one, the principles of substitution on the quinazoline (B50416) ring are still relevant. For example, the presence of small, flexible, and basic side chains at certain positions can be critical for activity.

The 8-methoxy group itself is an important determinant of activity. In some contexts, the presence of a methoxy group can enhance potency compared to an unsubstituted analog. mdpi.com However, in other cases, its replacement with a hydroxyl group, as seen in the PARP inhibitor NU1025, can be beneficial. evitachem.com The interplay between the 8-methoxy group and substituents at other positions is a key area of investigation in the rational design of new derivatives.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly used to guide the design of new quinazolinone derivatives. unimma.ac.id These in silico approaches can predict the biological activity of designed compounds and help prioritize synthetic efforts towards the most promising candidates.

Table 3: General Structure-Activity Relationship (SAR) Observations for Quinazolinone Derivatives

| Position | Substituent Type | General Effect on Activity | Reference(s) |

| 2 | Aryl/Heteroaryl | Can significantly modulate activity, often enhancing it. | nih.gov |

| 3 | Substituted Aryl/Alkyl | Crucial for activity, with the nature of the substituent being highly determinative. | mdpi.com |

| 6 | Halogen | Often enhances antimicrobial and anticancer activities. | researchgate.net |

| 8 | Methoxy/Hydroxy/Methyl | Can have a significant impact on potency and selectivity, with the optimal group being target-dependent. | evitachem.com |

Pharmacological and Biological Activities of 8 Methoxy 2 Methyl 4 3h Quinazolinone and Its Derivatives

Overview of Broad Biological Activities of Quinazolinone Derivatives

The quinazoline (B50416) and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. nih.gov These fused heterocyclic compounds have been extensively studied and have demonstrated a broad spectrum of biological effects. nih.govnih.gov

Derivatives of quinazolinone have been reported to possess a multitude of activities, including:

Anticancer: This is one of the most prominent activities, with various derivatives showing efficacy against different cancer cell lines. nih.govnih.govnih.gov

Anti-inflammatory: Certain quinazolinone derivatives have exhibited potent anti-inflammatory effects, in some cases exceeding that of standard drugs like indomethacin. nih.govnih.gov

Antimicrobial: This includes antibacterial and antifungal properties. nih.govnih.govjclmm.com Some derivatives are particularly effective against Gram-positive bacteria. nih.gov

Antihypertensive: The quinazolinone nucleus is a component of some antihypertensive agents. nih.govjclmm.com

Anticonvulsant: Several derivatives have been shown to have anticonvulsant activity. nih.govjclmm.com

Antimalarial: The quinazoline structure is found in compounds with antiplasmodial activity. nih.govjclmm.com

Antiviral: Some quinazolinone derivatives have been investigated for their antiviral potential, including against HIV. nih.govnih.gov

Analgesic: Certain derivatives have demonstrated pain-relieving properties. nih.govnih.gov

Antitubercular: The quinazoline moiety is being explored for its potential against tuberculosis. nih.govjclmm.com

The diverse biological profile of quinazolinone derivatives is attributed to the versatility of the quinazoline ring system, which allows for various substitutions at different positions, significantly influencing their pharmacological effects. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the 2, 6, and 8 positions of the quinazoline ring in determining the pharmacological activity. nih.gov

Specific Activities of 8-Methoxy-2-methyl-4(3H)-quinazolinone and Analogs

Quinazolinone derivatives, including those related to this compound, have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). For instance, certain quinazolinone Schiff base derivatives have demonstrated cytotoxic activities against breast cancer cell lines (MCF-7, MDA-MB-231) and other cancer cells. nih.gov The induction of apoptosis is a key mechanism of action for many anticancer agents. Some quinazolinone derivatives have been found to induce cell death in cancer cells, with studies showing an increase in both early and late apoptotic cells. nih.govrsc.org This process can be mediated through various cellular pathways, including the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.gov

One study on novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, compounds 4b and 4e , demonstrated their ability to induce apoptosis in HCT-116 colon cancer cells. The results, as determined by annexin (B1180172) V/PI staining, are summarized below:

| Compound | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis | % Necrosis |

| Control HCT-116 | 0.33 | 0.19 | 0.52 | 1.33 |

| 4b | 15.28 | 26.41 | 41.69 | 4.53 |

| 4e | 26.76 | 12.02 | 38.78 | 2.28 |

| Cabozantinib | 12.52 | 19.61 | 32.13 | 3.63 |

| Data sourced from a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov |

These findings indicate that these compounds are more effective at inducing apoptosis than the control and, in some aspects, the reference drug cabozantinib. nih.gov Furthermore, some fumiquinazoline compounds, which contain a quinazoline core, have been shown to inhibit the proliferation of triple-negative breast cancer cells (MDA-MB-231) and can arrest the cell cycle in the G1 phase. mdpi.com

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. researchgate.net Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death, a concept known as synthetic lethality, particularly in cancers with existing DNA repair defects like BRCA1/2 mutations. researchgate.netrsc.org

A series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones have been synthesized and evaluated for their PARP inhibitory activity. acs.org In this series, this compound was one of the compounds studied. Generally, an 8-hydroxy or 8-methyl substituent was found to enhance inhibitory activity compared to an 8-methoxy group. acs.org The introduction of substituents on the 2-aryl ring also influenced the potency. acs.org

The following table summarizes the PARP inhibitory activity of selected quinazolinone derivatives:

| Compound | R | R' | IC₅₀ (µM) |

| 8-Hydroxy-2-methylquinazolinone (NU1025) | H | CH₃ | 0.40 |

| 8-Methoxy-2-methylquinazolinone | CH₃ | CH₃ | - |

| 8-Methylquinazolinone series | CH₃ | various aryl | 0.13 - 0.27 |

| IC₅₀ values represent the concentration required for 50% inhibition of PARP activity in permeabilized L1210 murine leukemia cells. Data from a study on quinazolinone inhibitors of PARP. acs.org |

It is noteworthy that the 8-methylquinazolinone series demonstrated very high potency, with IC₅₀ values in the low micromolar range, making them some of the most potent PARP inhibitors reported at the time. acs.org The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core present in the well-known PARP inhibitor, Olaparib. rsc.orgijmphs.com

Tyrosine kinases are enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them important therapeutic targets. tbzmed.ac.ir Quinazoline derivatives have been extensively investigated as inhibitors of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). tbzmed.ac.irnih.govekb.eg

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov EGFR is involved in cell proliferation and its overexpression is linked to the development of various cancers. tbzmed.ac.ir Dual inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy. tbzmed.ac.ir

A study on a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one derivatives identified compounds with potent inhibitory activity against both VEGFR2 and EGFR. nih.gov For example, one of the most potent compounds from this series demonstrated significant inhibition of both enzymes. nih.gov

The inhibitory activity of selected quinazoline derivatives against VEGFR-2 and EGFR is presented below:

| Compound | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| Compound 6 (from a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones) | 98.1 | 106 |

| Docetaxel (Reference) | 89.3 | 56.1 |

| IC₅₀ values represent the concentration required for 50% inhibition of the respective kinase. Data from a study on trimethoxy quinazolines. nih.gov |

Furthermore, some quinazoline derivatives have been found to act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov The c-Met receptor is also implicated in tumor growth and metastasis.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs, as it can arrest cells in mitosis and lead to apoptosis. nih.gov

Certain quinazoline-based compounds have been identified as potent inhibitors of microtubule polymerization. nih.gov The efficacy of some quinazoline-based agents against glioma has been attributed to their effects on microtubule dynamics. nih.gov These compounds can cause microtubule depolymerization in cells. nih.gov

The ability of selected quinazoline derivatives to cause microtubule depolymerization and inhibit cell proliferation is summarized in the table below:

| Compound | Microtubule Depolymerization EC₅₀ (µM) | Antiproliferative Activity IC₅₀ (µM) in MDA-MB-435 cells |

| Compound 1 | - | - |

| Compound 2 | - | - |

| Compound 3 | - | - |

| Compound 4 | - | - |

| Compound 6 | - | - |

| Compound 8 | - | - |

| Compound 9 | - | - |

| EC₅₀ is the concentration that causes 50% cellular microtubule loss. IC₅₀ is the concentration that causes 50% inhibition of proliferation. Specific values for these compounds were not provided in the abstract. nih.gov |

This dual activity of targeting both microtubules and receptor tyrosine kinases suggests that such quinazoline derivatives could have significant antitumor potential by affecting multiple cellular pathways. nih.gov

Anticancer Properties

In Vitro Cytotoxicity Against Various Cell Lines (e.g., HeLa, A549, MDA, MCF7, A2780)

The cytotoxic potential of quinazolinone derivatives has been extensively evaluated against a panel of human cancer cell lines. A notable example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated exceptionally high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, achieving GI50 values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov

In a separate study, a series of novel 4-aniline quinazoline derivatives were synthesized and tested for their in vitro inhibitory effects on breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines. nih.gov The majority of these compounds showed activity against both cell lines. nih.gov Compound Y22, in particular, displayed the most potent inhibitory effect on MDA-MB-231 cells with an IC50 value of 4.53 μM. nih.gov Further investigation into Y22 revealed that it inhibited cell proliferation in a concentration-dependent manner, induced morphological changes consistent with apoptosis, and significantly hampered cell migration. nih.gov Mechanistic studies suggested that Y22 exerts its antitumor activity by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov

Other research has explored the cytotoxicity of various quinazolinone derivatives against cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical). researchgate.netresearchgate.net While some tetralin derivatives showed only a slight reduction in HeLa cell survival, certain quinoline (B57606) derivatives demonstrated anticancer activity against A549, HeLa, and MCF7 cell lines. researchgate.net

In Vivo Efficacy in Xenograft Models

The anticancer potential of quinazoline derivatives has been validated in in vivo xenograft models. A promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was shown to inhibit tumor growth by 62% in mice at a dose of 1.0 mg/kg, without apparent signs of toxicity. nih.gov Mechanistic studies on the xenograft tumor tissues revealed that this compound inhibited cancer cell proliferation, induced apoptosis, and acted as a tumor-vascular disrupting agent by targeting established blood vessels within the tumor. nih.gov

In another study focusing on lung cancer, novel covalent quinazoline inhibitors were evaluated in NCI-H1975 mice xenografts. nih.gov Compounds such as 6d and 6h were identified as potent inhibitors of EGFR kinase, including against L858R and T790M resistance mutations. nih.gov These compounds demonstrated significant in vivo antitumor efficacy, highlighting their potential for overcoming resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer. nih.gov

Antimicrobial Activities

Quinazoline and quinazolinone derivatives are recognized for a broad spectrum of antimicrobial properties, including antibacterial, antifungal, anti-tuberculosis, and antiviral activities. nih.govnih.gov

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Streptococcus pneumoniae)

Derivatives of 4(3H)-quinazolinone have shown significant efficacy against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov An extensive structure-activity relationship (SAR) study involving 79 derivatives identified compounds with excellent Minimum Inhibitory Concentration (MIC) values, ranging from 0.015 to 4 μg/mL against MRSA. nih.gov One such compound, (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (compound 73), was active against Staphylococcus epidermidis and Staphylococcus haemolyticus with an MIC of ≤ 4 μg/mL. nih.gov These quinazolinones function by binding to an allosteric site of penicillin-binding protein 2a (PBP2a), which synergizes with β-lactam antibiotics like piperacillin-tazobactam (B1260346) to effectively kill MRSA. nih.gov

Additionally, while some novel quinazolinone derivatives alone did not exhibit bactericidal effects, their conjugation with silver nanoparticles enhanced their antibacterial activity against several pathogens, including Streptococcus pyogenes. nih.gov

Antifungal Efficacy

The antifungal properties of quinazolinone derivatives have been demonstrated against various fungal species. nih.gov A series of quinazolin-4-(3H)-one derivatives were prepared and showed good in vitro antifungal activity against significant plant pathogenic fungi, including Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariensis, and Verticillium dahliae Kleb. researchgate.net Other research has identified thiosemicarbazone derivatives of quinazolinone with marked activity against Curvularia lunata and moderate activity against Aspergillus fumigatus. nih.gov Furthermore, certain N-hexyl substituted isatin-quinazoline derivatives have also been reported to be active against various fungi. nih.gov

Anti-tuberculosis Activity

The quinazoline scaffold is a promising framework for the development of new anti-tuberculosis agents. nih.govnih.govacs.org A series of 4-anilinoquinazolines were found to be inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov The introduction of a methyl group at the 2-position of the quinazoline ring was shown to improve potency. acs.org One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34), which had an Mtb MIC90 in the range of 0.63-1.25 μM. nih.gov Another study highlighted 4-(S-Butylthio)quinazoline as being more active than the standard drug isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov Research into 4-aminoquinazolines revealed potent activity with MIC values as low as 0.28 μM and demonstrated efficacy in a macrophage infection model, indicating their potential to combat intracellular Mtb. acs.org

Antiviral Activity

Quinazolinone compounds have emerged as potent antiviral agents against several viruses. nih.govnih.gov Certain derivatives have shown significant activity against Zika Virus (ZIKV) and Dengue Virus (DENV). nih.gov One compound, in particular, inhibited ZIKV replication with an EC50 of 100 nM in human glioblastoma cells and also effectively blocked viral replication in mosquito C6/36 cells with EC50 values in the nanomolar range (230–770 nM). nih.gov Another study focused on the synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which were found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov

Mechanisms of Action (e.g., DNA Synthesis Inhibition)

The mechanisms through which quinazolinone derivatives exert their biological effects are diverse. One key area of investigation has been their interaction with DNA and related processes. nih.gov Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, has been identified as a significant target for quinazolinone-based inhibitors. nih.govekb.eg PARP-1's role in repairing DNA single-strand breaks is vital for maintaining genomic stability. ekb.eg Inhibiting this enzyme can lead to the accumulation of DNA damage, particularly in cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, producing a "synthetic lethal" effect that selectively kills cancer cells. nih.gov

Studies have shown that certain quinazolinone derivatives can function as potent PARP-1 inhibitors. nih.govekb.eg For instance, a series of 1-benzyl-quinazoline-2,4(1H,3H)-diones were developed and shown to have nanomolar-level inhibitory activity against PARP-1. ekb.eg Furthermore, some 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have demonstrated the ability to act as photosensitizers, causing DNA damage upon irradiation with UVA or UVB light. mdpi.com Molecular docking studies have supported these findings, indicating a satisfactory binding affinity of these compounds to DNA. mdpi.com This photo-disruptive capability suggests a mechanism involving direct or indirect interaction with DNA, leading to cellular damage. mdpi.com

Anti-inflammatory Effects

Quinazolinone derivatives have been extensively evaluated for their anti-inflammatory properties. nih.govjuniperpublishers.comfabad.org.trnih.govresearchgate.net Research has shown that substitutions at various positions on the quinazolinone ring system can significantly influence this activity. juniperpublishers.comfabad.org.tr

A study involving novel quinazolinone derivatives synthesized from 2-amino-3,4,5-trimethoxybenzoic acid revealed that substitutions at the 3-position of the quinazolinone core are crucial for anti-inflammatory effects. fabad.org.tr Specifically, compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position showed favorable anti-inflammatory activity in a carrageenan-induced rat paw edema model. fabad.org.tr One compound, 3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-2), demonstrated a significant reduction in paw edema volume. fabad.org.tr

Another series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also exhibited potent anti-inflammatory and analgesic properties. nih.gov Several compounds in this series showed efficacy comparable to or greater than the standard drug, diclofenac (B195802) sodium, in animal models. nih.gov These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective inhibition of COX-2 over COX-1. nih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, further underscores the therapeutic potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com

| Compound Series | Key Substitutions | Observed Activity | Reference |

|---|---|---|---|

| 3-Aryl-6,7,8-trimethoxyquinazolin-4(3H)-ones | 2,4-Dinitro substitution at the 3-position aryl ring (Compound QA-2) | Showed significant anti-inflammatory activity with 82.75% reduction in paw edema volume after 4 hours. | fabad.org.tr |

| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Various substitutions at the 2-mercapto position | Exhibited potent anti-inflammatory and analgesic properties, with some compounds more active than diclofenac sodium. Potent COX-2 inhibitors were identified. | nih.gov |

| Styryl-substituted quinazolinones | 4-nitrostyryl and 4-hydroxystyryl substitutions | Demonstrated an activity range of 62.2–80.7% reduction in edema volume. | mdpi.com |

Central Nervous System (CNS) Activities

The lipophilic nature of the quinazolinone scaffold often allows for penetration of the blood-brain barrier, making these compounds suitable candidates for targeting CNS disorders. nih.gov

The anticonvulsant potential of quinazolinone derivatives has been a subject of significant research interest. nih.govomicsonline.orgnih.govnih.gov Various synthetic derivatives have been designed to incorporate the key pharmacophoric elements known to be essential for anticonvulsant activity. nih.gov

In one study, a series of 2,3-disubstituted quinazolinone derivatives were screened for their anticonvulsant effects using the subcutaneous pentylenetetrazole (s.c. PTZ) and maximal electroshock (MES) models. nih.gov Several compounds proved to be as active or more active than the standard drug phenytoin (B1677684) in the MES screen. nih.gov Notably, some of these active compounds also exhibited lower neurotoxicity than phenytoin. nih.gov Another compound from this series was particularly effective in the s.c. PTZ test. nih.gov The structure-activity relationship studies have indicated that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can play a crucial role in modulating anticonvulsant activity. nih.govnih.gov

Quinazolinone derivatives have been found to modulate key neurotransmitter receptors in the CNS.

GABA-A Receptor: The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the brain. nih.gov Certain pyrazolo[1,5-a]quinazoline derivatives have been shown to modulate the GABA-A receptor. nih.gov For instance, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate was found to enhance the chlorine current in recombinant α1β2γ2L-GABA-A receptors by up to 85% at a concentration of 100 µM. nih.gov However, studies also suggest that bulky substituents at the 8-position of the pyrazolo[1,5-a]quinazoline scaffold may hinder binding to the GABA-A receptor. nih.gov Flavonoids containing a quinazolinone-like structure, such as 2'-Methoxy-6-methylflavone, have also been shown to directly activate α2β3γ2L GABA-A receptors, highlighting the scaffold's role in receptor modulation. plos.org

mGlu7 Receptor: The metabotropic glutamate (B1630785) receptor 7 (mGlu7) is implicated in various CNS disorders, including schizophrenia. nih.govresearchgate.netucm.es A library of quinazolin-4-one derivatives was synthesized and screened for activity as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.gov Within this library, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.govnih.gov This compound showed antipsychotic-like activity in animal models, suggesting that quinazolin-4-one derivatives are a promising scaffold for developing new treatments for schizophrenia by modulating the mGlu7 receptor. nih.govnih.gov

| Activity | Target | Key Compound/Derivative | Finding | Reference |

|---|---|---|---|---|

| Anticonvulsant | General (MES/PTZ models) | 2,3-disubstituted quinazolinones | Several compounds were as or more active than phenytoin in the MES screen, with some showing lower neurotoxicity. | nih.gov |

| Receptor Modulation | GABA-A Receptor | Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | Enhanced chlorine current by +85% at 100 µM in α1β2γ2L-GABA-A receptors. | nih.gov |

| Receptor Modulation | mGlu7 Receptor | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | Acted as a selective negative allosteric modulator (NAM) with an IC50 of 6.14 µM and showed antipsychotic-like activity. | nih.govnih.gov |

Other Reported Activities

Malaria remains a significant global health issue, and the development of new drugs is crucial to combat resistant parasite strains. omicsonline.org The quinazolinone scaffold has been identified as a potential source of new antimalarial agents. nih.govomicsonline.orgresearchgate.netresearchgate.net

In one study, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. omicsonline.org Four of the synthesized compounds demonstrated activity against the parasite, with one compound emerging as the most active in the series. omicsonline.org Another investigation into new quinazolinone-4 derivatives showed that they could inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.netresearchgate.net Furthermore, the quinazolinedione-containing compound TCMDC-125133 has shown excellent in vitro activity against the asexual blood stage of P. falciparum (3D7 strain) with an IC50 of 0.27 µM, making it a strong candidate for further lead optimization. semanticscholar.org

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives is an area of significant research, driven by the need to combat oxidative stress implicated in various diseases. Studies have shown that the antioxidant capacity of these compounds is heavily influenced by the nature and position of substituents on the quinazolinone core.

Research into 2-substituted quinazolin-4(3H)-ones has revealed that the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on a phenyl ring at position 2 is a key determinant of antioxidant activity. nih.gov For instance, the introduction of one or more hydroxyl groups on the 2-phenyl substituent can confer significant radical scavenging properties. nih.govnih.gov The most potent radical scavenging activity was observed for dihydroxy-substituted quinazolinones, particularly when the second hydroxyl group is in the ortho or para position relative to the first. nih.gov

The methoxy group also plays a role in enhancing antioxidant activity. It has been reported that the antioxidant potential of monophenols is significantly increased by the presence of one or two methoxy substituents in the ortho position relative to the hydroxyl group. nih.gov In a series of 2-phenylquinazolin-4(3H)-ones, compounds with only one hydroxyl group generally showed no activity, with some exceptions that possessed an additional methoxy substituent in the ortho or para position relative to the hydroxyl group. nih.gov

Furthermore, linking the quinazolin-4-one scaffold to phenolic compounds can lead to hybrid molecules with increased antioxidant effects. mdpi.comresearchgate.net The antiradical activity of quinazolin-4(3H)-one is enhanced when linked with polyphenolic derivatives, with ortho-diphenolic compounds showing superior antiradical action. nih.gov Various assays, including DPPH, ABTS, and CUPRAC, have been employed to evaluate the antioxidant properties of these derivatives, with ABTS and CUPRAC assays often providing more sensitive and reliable results. nih.gov

Table 1: Antioxidant Activity of Selected 2-Substituted Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent at Position 2 | Antioxidant Activity Measurement (EC50 in µM) | Reference |

|---|---|---|---|

| 21e | 2,3-dihydroxyphenyl | 7.5 (DPPH) | nih.gov |

| 21g | 2,5-dihydroxyphenyl | 7.4 (DPPH) | nih.gov |

| 21h | 3,4-dihydroxyphenyl | 7.2 (DPPH) | nih.gov |

| 21f | 3,5-dihydroxyphenyl | Inactive | nih.gov |

| α-tocopherol | - | 14.2 (DPPH) | nih.gov |

| Trolox | - | 17.6 (DPPH) | nih.gov |

Diuretic Activity

Quinazolinone derivatives have been investigated for their potential as diuretic agents, which are crucial in managing conditions like hypertension and edema. The diuretic effect of these compounds is highly dependent on the substitution pattern on the quinazolinone ring.

Several studies have synthesized and evaluated series of quinazolinone derivatives for diuretic activity. nih.govtandfonline.comnih.govtandfonline.com For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and tested. tandfonline.comnih.govtandfonline.com In this series, compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide (Compound 20) emerged as the most potent diuretic agent, showing a diuretic action 1.99 times that of the standard drug metolazone (B1676511) at a double dose. tandfonline.com This highlights that a methoxy group on the phenyl ring at position 2 can be a feature of highly active diuretic quinazolinones.

Another study focused on quinazolin-4(3H)-one derivatives containing a thiazole (B1198619) or a 1,3,4-thiadiazole (B1197879) moiety. nih.gov The results indicated that 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (Compound 7b) exhibited significant diuretic activity. nih.gov The research underscores the importance of the heterocyclic system attached to the quinazolinone core in modulating diuretic properties.

The general structure-activity relationship suggests that substitutions at positions 2, 3, and on the benzene ring of the quinazolinone are critical for diuretic activity. The presence of sulfonamide moieties is a common feature in many diuretic drugs, and incorporating this group into the quinazolinone structure has proven to be a successful strategy. tandfonline.comnih.govtandfonline.comacs.org Although no specific data is available for this compound, the established diuretic potential of the quinazolinone class warrants further investigation into its activity.

Table 2: Diuretic Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Key Structural Features | Diuretic Activity | Reference |

|---|---|---|---|

| Compound 20 | 7-chloro, 2-(4-methoxyphenyl), 3-(4-nitrobenzenesulfonamido) | Highly substantial (1.99 times metolazone) | tandfonline.com |

| Compound 7b | 7-chloro, 2-[2-(4-chlorophenyl)vinyl], 3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl) | Significant | nih.gov |

| Metolazone | - | Standard | tandfonline.com |

Antihypertensive Activity

The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents, with clinically used drugs like Prazosin and Doxazosin belonging to this class. Research has continued to explore new quinazolinone derivatives for their potential to lower blood pressure.

Studies have shown that the antihypertensive activity of quinazolinone derivatives is profoundly influenced by the substituents at various positions of the ring system. tandfonline.comnih.govnih.govjapsonline.comnih.gov A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were evaluated for their antihypertensive effects. tandfonline.comnih.gov The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide (Compound 20), which also showed potent diuretic activity, was found to have significant antihypertensive effects. tandfonline.comnih.gov

In another study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activities in vivo. nih.gov Several compounds from this series demonstrated a hypotensive effect and produced bradycardia, with some showing better activity than the reference drug Prazosin. nih.gov This research highlighted the potential of substitutions at the 6 and 8 positions of the quinazolinone ring. nih.govresearchgate.net

Furthermore, research on 2-piperidino-4-amino-6,7-dimethoxyquinazolines revealed that these compounds could be potent antihypertensive agents, with some being as effective as prazosin. nih.gov The nature of the substituent on the piperidine (B6355638) group significantly influenced the hypotensive potency and duration of action. nih.gov

Table 3: Antihypertensive Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Key Structural Features | Antihypertensive Effect | Reference |

|---|---|---|---|

| Compound 20 | 7-chloro, 2-(4-methoxyphenyl), 3-(4-nitrobenzenesulfonamido) | Significant | tandfonline.comnih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | 6,7-dimethoxy, 2-piperidino, 4-amino | Potent, comparable to prazosin | nih.gov |

| Prazosin | - | Standard | nih.gov |

Structure Activity Relationship Sar and Molecular Design

Importance of Substituents at Positions 2, 3, 6, and 8 for Pharmacological Activity

The quinazolinone scaffold is considered a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. mdpi.comnih.gov SAR studies have consistently highlighted that positions 2, 3, 6, and 8 are pivotal for modulating the pharmacological effects of 4(3H)-quinazolinone derivatives. nih.govmdpi.comresearchgate.net

Position 2: The substituent at this position is crucial for various biological activities. For instance, the presence of a methyl group, as in 8-Methoxy-2-methyl-4(3H)-quinazolinone, or other small alkyl groups can be essential for antimicrobial or anticancer activities. nih.govnih.gov In some cases, substitution with an aryl group at the 2-position has been shown to confer moderate antiproliferative potency. nih.gov The potential for activity can be enhanced by substitutions at this position. researchgate.netunair.ac.id For example, in the context of anti-cancer activity, analogues with a propyl substitution at the 2nd position of the quinazolinone ring were found to be more potent. rsc.org

Position 3: This position is frequently modified to enhance biological activity. Attaching different heterocyclic moieties or substituted aromatic rings at position 3 has been a successful strategy to increase potency. nih.govnih.gov For instance, the introduction of a substituted benzylideneamino group at N-3 has been explored in the design of COX-2 inhibitors. researchgate.net The presence of a bulky side chain, such as a phenyl group, at this position, often in combination with a substituent at position 2, can lead to successful cytotoxic drugs. nih.gov

Position 6: Substitution at the 6-position of the quinazolinone ring is also significant. The introduction of halogen atoms, such as iodine, at this position (along with position 8) has been shown to significantly improve antibacterial activity. nih.gov

Position 8: The 8-position is another key site for chemical modification. Like position 6, the presence of a halogen atom at position 8 can enhance antimicrobial properties. nih.gov The expected order of reactivity for electrophilic substitution, such as nitration, is highest at position 8, followed by position 6. nih.govscispace.com Recent studies have also explored larger substituents at the C-8 position to improve the potency of tankyrase inhibitors. researchgate.net

Impact of Methoxy (B1213986) Group at Position 8 on Activity

The methoxy group (-OCH3) at the C-8 position, a defining feature of this compound, has a notable influence on the compound's biological profile. In a comparative study of quinolone antibacterial agents, the C-8 methoxy group was found to significantly lower the propensity for the development of drug resistance compared to a chlorine moiety at the same position. nih.gov Specifically, the 8-methoxy quinolone moxifloxacin (B1663623) showed a much lower spontaneous mutation frequency in Staphylococcus aureus and slower development of multistep resistance compared to its C-8 chlorine analogue. nih.gov

In the context of anticancer activity, the influence of a methoxy group can be complex. While some studies suggest that electron-donating groups like methoxy can be favorable for activity, others have found that ethoxy series compounds exhibited higher inhibitory activity against tumor cells than the corresponding methoxy series. nih.gov Nevertheless, the substitution of methoxy groups at positions 6 and 7 of the quinazoline (B50416) ring has been noted as essential for cytotoxicity in certain hybrid compounds. rsc.org

Influence of Other Substituents on Potency and Specificity

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can have a profound effect. For some anticancer quinazolinones, electron-donating groups are favored for activity, while electron-withdrawing groups can be detrimental. nih.gov Conversely, for certain antifungal quinazolinone derivatives, the introduction of an electron-withdrawing group, such as a trifluoromethyl group at the 2-position, was found to be beneficial for improving activity. mdpi.com For antiproliferative activity against certain cancer cell lines, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at the 3rd position were found to be essential. rsc.org

Halogens: The presence of halogen atoms can significantly impact activity. For instance, iodine at positions 6 and 8 has been shown to improve antibacterial activity. nih.gov The presence of a fluorine atom on the quinazolinone ring has been noted to enhance lipophilicity, absorption, and bioavailability of some anticancer agents. nih.gov In molecular docking studies of anti-inflammatory candidates, a fluorine atom substituent was found to significantly enhance binding ability compared to a chlorine atom. nih.gov

Bulky Groups: The size and steric properties of substituents are also critical. For example, the presence of a bulky, hydrophobic group at the para position of a phenyl ring attached to the 3-position of the quinazolinone moiety is considered essential for anti-proliferative activity in some series of compounds. rsc.org

The following table summarizes the influence of various substituents on the activity of the quinazolinone scaffold based on published research findings.

| Position | Substituent Type | Effect on Pharmacological Activity | Reference(s) |

| 2 | Methyl, Propyl | Essential for antimicrobial and anticancer activities. nih.govnih.govrsc.org | |

| 2 | Trifluoromethyl | Beneficial for antifungal activity. mdpi.com | |

| 3 | Substituted Phenyl/Heterocycle | Increases potency and cytotoxicity. nih.govnih.govrsc.org | |

| 6, 8 | Halogen (e.g., Iodine) | Significantly improves antibacterial activity. nih.gov | |

| 8 | Methoxy | Lowers propensity for antibacterial resistance development. nih.gov | |

| Phenyl at N-3 | Electron-withdrawing | Essential for anti-proliferative activity. rsc.org | |

| Quinazolinone Core | Fluorine | Enhances binding ability and bioavailability. nih.govnih.gov |

Computational and Molecular Docking Studies in SAR Elucidation

Computational methods, particularly molecular docking, have become indispensable tools for understanding the SAR of quinazolinone derivatives. researchgate.nettandfonline.comtandfonline.com These in silico techniques allow researchers to predict how these molecules might bind to their biological targets, thereby guiding the synthesis of more effective compounds. nih.govnih.gov

Molecular docking simulations are used to predict the binding affinity of a ligand to the active site of a target protein, which is often quantified by a docking score or binding energy. tandfonline.comarabjchem.org For example, in a study designing quinazoline derivatives as anticancer agents targeting COX-2, molecular docking was used to predict their antiproliferation activity by comparing their re-ranked scores to that of a known inhibitor, Celecoxib. researchgate.net The results indicated that several designed quinazoline derivatives had higher binding energy interactions with the target receptor. researchgate.net Similarly, docking studies of novel quinazolinone-morpholine hybrids against various cancer targets like VEGFR1, VEGFR2, and EGFR helped identify the most promising inhibitor candidate based on the predicted binding affinities (docking scores). nih.gov Computational approaches like Free-Energy Perturbation (FEP) are also emerging as reliable methods for predicting the relative binding affinities of ligands to biological targets, including nucleic acids. chemrxiv.org

Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of its target protein. frontiersin.org This analysis helps to rationalize the observed biological activity and guide further structural modifications. Docking studies can reveal crucial interactions such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and receptor is a key determinant of binding. For example, in a study of anti-inflammatory quinazolinone derivatives, the carbonyl group of the quinazoline ring was observed to form hydrogen bonds with Lys241 and Asn247 residues of the NF-κB receptor. nih.gov

Hydrophobic Interactions: These interactions are also critical for stable binding. An increase in the number of carbon atoms in an alkyl chain at the C2 position of quinazolinones was shown to increase hydrophobic interactions with the receptor, leading to stronger protein-ligand complexes. nih.gov

π-Cation Interactions: Aromatic rings within the ligand can engage in π-cation interactions with charged residues in the receptor. The aromatic and pyrimidine (B1678525) rings of certain quinazolinone derivatives were found to interact with His41 through such interactions. nih.gov

Structural Interaction Fingerprint (SIFt) analysis is another computational tool used to analyze the predominant contact types in ligand-protein interactions, such as hydrophobic contacts and hydrogen bond donors/acceptors. frontiersin.orgnih.gov

Rational Drug Design Principles for Quinazolinone Scaffolds

The collective knowledge from SAR studies and computational analyses informs the principles of rational drug design for the quinazolinone scaffold. researchgate.netresearchgate.net This approach aims to systematically design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Key principles for designing quinazolinone-based drugs include:

Scaffold Hopping and Hybridization: Combining the quinazolinone core with other known pharmacophores is a common strategy. For instance, creating hybrid molecules by linking quinazolinones with moieties like oxadiazole, indole, or rhodanine (B49660) has been explored to develop novel anticancer agents. rsc.org

Target-Specific Modifications: Substituents are chosen and placed strategically to maximize interactions with a specific biological target. For example, in designing COX-2 inhibitors, substituents like -NO2, -OCH3, and -Cl were selected for substitution on a benzylideneamino group at position 3 to enhance binding to the enzyme's active site. researchgate.net

Privileged Structure Optimization: The 4(3H)-quinazolinone core is recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity. mdpi.com Rational design focuses on modifying this core to achieve desired biological effects, whether for anticancer, anti-inflammatory, or antimicrobial applications. mdpi.com This involves a systematic process of identifying a lead compound, manipulating its substituents, and evaluating the new derivatives. researchgate.net

Mechanistic Investigations

Elucidation of Molecular Targets

The molecular targets of quinazolinone derivatives are diverse, reflecting the broad therapeutic potential of this class of compounds. Research has identified that these molecules can interact with various enzymes and receptors, influencing critical biological pathways.

Key molecular targets identified for the quinazolinone scaffold include:

Enzymes: A primary focus of research has been on the inhibition of enzymes involved in cancer and other diseases. These include Poly(ADP-ribose) polymerase (PARP), various tyrosine kinases, dihydrofolate reductase, and carbonic anhydrases. evitachem.comnih.gov

Receptors: Certain quinazolinone derivatives have been shown to modulate the activity of receptors in the central nervous system, such as metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov

The methoxy (B1213986) group at the 8th position and the methyl group at the 2nd position of the specific compound are significant for its interaction with these targets. Structure-activity relationship (SAR) studies on the quinazolinone ring have consistently highlighted the importance of substitutions at positions 2, 6, and 8 for pharmacological activity. nih.gov

Enzyme Inhibition Mechanisms (e.g., PARP, Tyrosine Kinases, Dihydrofolate Reductase)

The quinazolinone framework is a prominent feature in a number of enzyme inhibitors. The mechanism of inhibition often involves the compound acting as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Closely related analogues of 8-Methoxy-2-methyl-4(3H)-quinazolinone are potent inhibitors of PARP, a key enzyme in DNA repair. For instance, 8-Hydroxy-2-methylquinazolinone (NU1025), which differs only by a hydroxyl group instead of a methoxy group at the 8-position, is a potent PARP inhibitor. evitachem.com Similarly, 8-Methylquinazolinones are among the more potent PARP inhibitors reported. evitachem.com This suggests that the 2-methyl-quinazolinone core structure is critical for PARP inhibition.

Tyrosine Kinase Inhibition: Numerous quinazolin-4(3H)-one derivatives have been developed as inhibitors of multiple tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer. These compounds have shown inhibitory activity against:

Cyclin-Dependent Kinase 2 (CDK2)

Human Epidermal Growth Factor Receptor 2 (HER2)

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov

Docking studies of some quinazolin-4(3H)-one derivatives have shown that they can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: The quinazolinone scaffold has been investigated for its potential to inhibit dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. This makes it a target for antimicrobial and anticancer therapies. nih.gov

Other Enzyme Inhibition: Derivatives of quinazolin-4(3H)-one have also demonstrated inhibitory activity against other enzymes, as detailed in the table below.

| Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference Compound(s) |

| α-Glycosidase | IC50: 0.34–2.28 nM | Imines bearing quinazolin-4(3H)-one |

| Acetylcholinesterase (AChE) | Micromolar range | Imines bearing quinazolin-4(3H)-one |

| Butyrylcholinesterase (BChE) | Micromolar range | Imines bearing quinazolin-4(3H)-one |

| Carbonic Anhydrase I (hCA I) | Ki: 38.55–159.05 nM | Imines bearing quinazolin-4(3H)-one |

| Carbonic Anhydrase II (hCA II) | Ki: 41.04–177.12 nM | Imines bearing quinazolin-4(3H)-one |

Receptor Modulation Mechanisms (e.g., GABAA Receptor, mGlu7 Receptor)

In addition to enzyme inhibition, quinazolinone derivatives have been found to modulate the activity of neuronal receptors.

Metabotropic Glutamate Receptor 7 (mGlu7) Modulation: A series of quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov Negative allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, reducing the response of the receptor to the agonist. One such active compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, exhibited an IC50 of 6.14 µM for mGlu7. nih.gov This activity is of interest for developing treatments for central nervous system disorders like schizophrenia. nih.gov

While direct studies on this compound's effect on the GABAA receptor are not prevalent in the provided context, the broad neuroactivity of the quinazolinone class suggests this could be a potential area for future investigation.

Cellular Pathway Perturbations (e.g., Cell Proliferation, Apoptosis, DNA Repair)

By interacting with key molecular targets, this compound and its analogues can significantly perturb critical cellular pathways.

Cell Proliferation and Apoptosis: As inhibitors of tyrosine kinases and other enzymes vital for cell growth, quinazolinone derivatives can effectively halt cell proliferation. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have shown potent cytotoxicity against cancer cell lines such as MCF7 and A2780, with IC50 values in the micromolar to sub-micromolar range. nih.gov This cytotoxic effect is often linked to the induction of apoptosis, or programmed cell death.

DNA Repair: The inhibition of PARP by quinazolinone analogues directly impacts the DNA repair pathway. evitachem.com By blocking PARP's function, these compounds can prevent the repair of DNA single-strand breaks. In cancer cells that already have deficiencies in other DNA repair pathways (such as BRCA mutations), this can lead to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Pharmacodynamic Studies

For example, in the context of mGlu7 receptor modulation, studies have progressed to animal models to assess antipsychotic-like activity. The compound ALX-171, a quinazolin-4-one derivative, was able to reverse behavioral abnormalities in animal models of schizophrenia. nih.gov

For the anticancer applications, pharmacodynamic studies would involve assessing the extent of target inhibition (e.g., PARP or tyrosine kinase inhibition) in tumor tissues after administration and correlating this with tumor growth inhibition. The lipophilicity of quinazolinones is a notable property, as it may facilitate penetration through the blood-brain barrier, making them suitable for targeting central nervous system diseases. nih.gov

Preclinical Development and Therapeutic Potential

In Vitro Efficacy Studies (beyond initial screening)

Derivatives of 8-methoxy-quinazolinone have demonstrated significant potential as anticancer agents in various in vitro studies. Research has focused on their ability to induce cytotoxicity and apoptosis in human cancer cell lines.

A series of novel sulphonamide-bearing 8-methoxyquinazolinone derivatives were synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines, including lung (A549), liver (HepG-2), colon (LoVo), and breast (MCF-7) cancers. nih.gov Among the synthesized compounds, two derivatives, a 2-tolylthioacetamide derivative (compound 6) and a 3-ethylphenyl thioacetamide (B46855) derivative (compound 10), showed particularly high activity against all tested cancer cell lines when compared to the standard chemotherapeutic drug, 5-fluorouracil. nih.gov Further investigation into their mechanism of action in MCF-7 breast cancer cells revealed that these compounds could induce cell cycle arrest and apoptosis. nih.gov Flow cytometry analysis indicated a dose-dependent increase in both early and late-stage apoptosis upon treatment with these compounds. nih.gov

In another study, a structure-based drug design approach was used to develop 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as potential inhibitors of the β-catenin/TCF4 protein-protein interaction, a key component of the Wnt signaling pathway often overactivated in cancers. semanticscholar.org The cytotoxic potential of these compounds was tested against HCT116 (colon carcinoma) and HepG2 (hepatocellular carcinoma) cells, which have a constitutively active Wnt/β-catenin pathway. semanticscholar.org The synthesized derivatives exhibited cytotoxic potencies (IC₅₀ values) ranging from 5.64 µM to 23.18 µM in these cell lines. semanticscholar.org The most potent compound from this series induced apoptosis and inhibited the migration of both HCT116 and HepG2 cells in a wound healing assay. semanticscholar.org Mechanistic studies confirmed that this lead compound downregulated the β-catenin/TCF4 signaling pathway. semanticscholar.org